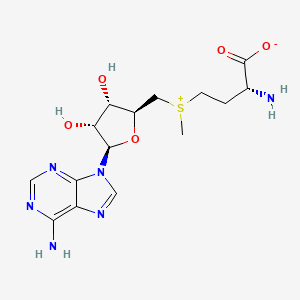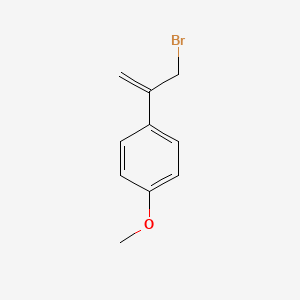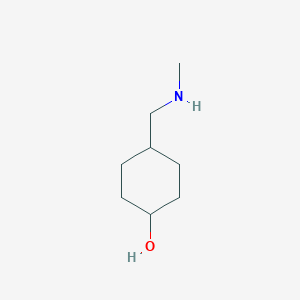
Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by its cyclohexane ring structure with a methylamino group and a hydroxyl group attached to specific carbon atoms, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methylamino and hydroxyl groups.
Reductive Amination: Cyclohexanone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the methylamino group.
Hydroxylation: The resulting intermediate is then hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol can be compared with other similar compounds:
Rel-(1r,4r)-4-((methylamino)methyl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement, leading to distinct properties.
Cyclohexanone derivatives: Compounds with similar core structures but different functional groups.
Methylamino-substituted cyclohexanes: Compounds with variations in the position and nature of the substituents.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and applications.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
4-(methylaminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-6-7-2-4-8(10)5-3-7/h7-10H,2-6H2,1H3 |
Clé InChI |
MRADNXJAUPMFHQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
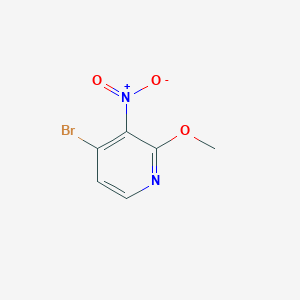
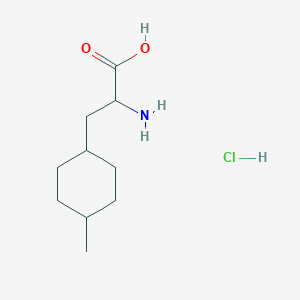

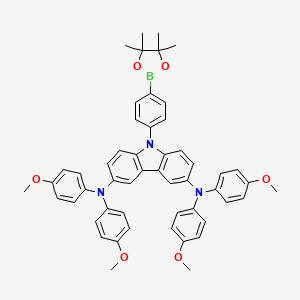
![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
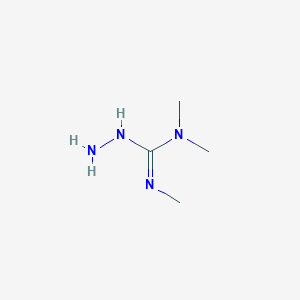
![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
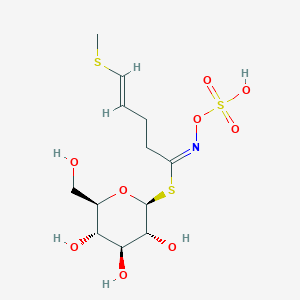
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
